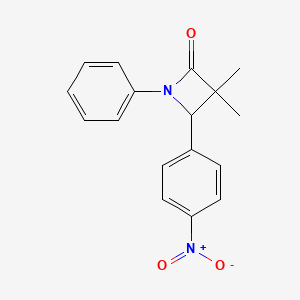
2-Azetidinone, 3,3-dimethyl-4-(4-nitrophenyl)-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azetidinone, 3,3-dimethyl-4-(4-nitrophenyl)-1-phenyl- is a synthetic organic compound belonging to the azetidinone class. Azetidinones are four-membered lactams, which are cyclic amides. These compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azetidinone, 3,3-dimethyl-4-(4-nitrophenyl)-1-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Staudinger synthesis, which involves the reaction of a ketene with an imine to form the azetidinone ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Staudinger synthesis or other cyclization methods to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
2-Azetidinone, 3,3-dimethyl-4-(4-nitrophenyl)-1-phenyl- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl and nitrophenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Various halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its structural similarity to β-lactam antibiotics.
Industry: May be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Azetidinone, 3,3-dimethyl-4-(4-nitrophenyl)-1-phenyl- would depend on its specific biological target
Comparison with Similar Compounds
Similar Compounds
Penicillin: A well-known β-lactam antibiotic with a similar four-membered ring structure.
Cephalosporins: Another class of β-lactam antibiotics with a similar mechanism of action.
Carbapenems: Broad-spectrum β-lactam antibiotics with a similar core structure.
Uniqueness
2-Azetidinone, 3,3-dimethyl-4-(4-nitrophenyl)-1-phenyl- is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other azetidinones.
Properties
CAS No. |
835651-89-3 |
|---|---|
Molecular Formula |
C17H16N2O3 |
Molecular Weight |
296.32 g/mol |
IUPAC Name |
3,3-dimethyl-4-(4-nitrophenyl)-1-phenylazetidin-2-one |
InChI |
InChI=1S/C17H16N2O3/c1-17(2)15(12-8-10-14(11-9-12)19(21)22)18(16(17)20)13-6-4-3-5-7-13/h3-11,15H,1-2H3 |
InChI Key |
PGCZLLYOJSVGBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(N(C1=O)C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















